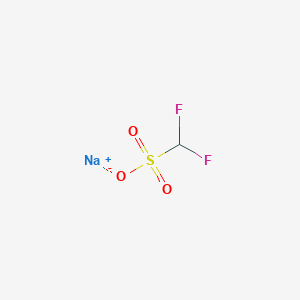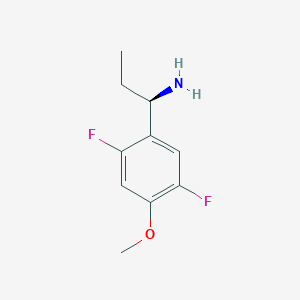![molecular formula C7H7BN2O2S B12973975 (2-Aminobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B12973975.png)
(2-Aminobenzo[d]thiazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminobenzo[d]thiazol-4-yl)boronic acid is a heterocyclic compound that contains both a boronic acid group and an aminobenzothiazole moiety. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. The presence of the boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminobenzo[d]thiazol-4-yl)boronic acid typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction. This can be achieved by reacting the benzothiazole derivative with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boronate esters.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
(2-Aminobenzo[d]thiazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to develop boron-containing drugs with potential therapeutic applications, including anticancer and antimicrobial agents.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Aminobenzo[d]thiazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the benzothiazole moiety can interact with various biological targets, contributing to its overall biological activity.
Comparison with Similar Compounds
2-Aminobenzothiazole: Lacks the boronic acid group but shares the benzothiazole core structure.
4-Borono-2-aminobenzothiazole: Similar structure but with the boronic acid group at a different position.
2-Aminobenzo[d]oxazol-5-yl)boronic acid: Contains an oxazole ring instead of a thiazole ring.
Uniqueness: (2-Aminobenzo[d]thiazol-4-yl)boronic acid is unique due to the presence of both the boronic acid group and the benzothiazole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H7BN2O2S |
|---|---|
Molecular Weight |
194.02 g/mol |
IUPAC Name |
(2-amino-1,3-benzothiazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2S/c9-7-10-6-4(8(11)12)2-1-3-5(6)13-7/h1-3,11-12H,(H2,9,10) |
InChI Key |
NKDMJBRSYXVKMS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)SC(=N2)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12973965.png)

![Thieno[3,2-c]pyridazine](/img/structure/B12973980.png)

